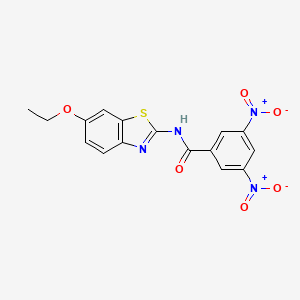
4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a methoxyphenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
Introduction of the Methoxyphenylthio Group: This step involves the nucleophilic substitution of a methoxyphenylthiol onto the thiazole ring.
Attachment of the Nitrophenylsulfonyl Group: This is typically done through a sulfonylation reaction, where the thiazole derivative reacts with a nitrophenylsulfonyl chloride in the presence of a base.
Formation of the Butanamide Moiety: The final step involves the amidation reaction, where the intermediate product reacts with butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium are common.
Substitution: Electrophiles such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its complex structure and functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-methoxyphenyl)thio)-N-(5-((4-chlorophenyl)sulfonyl)thiazol-2-yl)butanamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
4-((4-methoxyphenyl)thio)-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)butanamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide imparts unique electronic properties, making it more reactive in redox reactions compared to its analogs. This uniqueness can be exploited in designing compounds with specific biological activities or material properties.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S3/c1-29-15-6-8-16(9-7-15)30-12-2-3-18(24)22-20-21-13-19(31-20)32(27,28)17-10-4-14(5-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYEIMXKKDGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)

![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B3007770.png)




![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)

